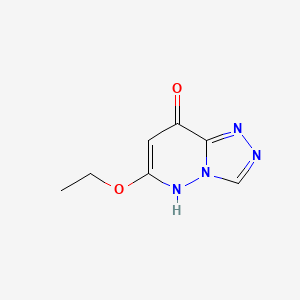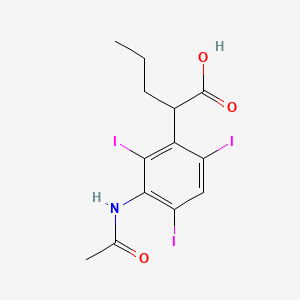![molecular formula C23H13NO B14697835 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine CAS No. 24930-70-9](/img/structure/B14697835.png)
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including cancer treatment, Alzheimer’s disease, and bacterial infections . The unique structure of this compound makes it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves multiple steps, including the formation of the acridine core and subsequent functionalization. The synthetic routes often involve the use of starting materials such as naphthalene derivatives and acridine precursors. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cells.
Wirkmechanismus
The mechanism of action of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and affecting processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA base pairs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: A simpler derivative with similar DNA intercalating properties.
Naphtho[1,2-b]benzofuran: Another complex organic compound with similar structural features.
Dibenzo[b,d]furan: Known for its biological activities and structural similarity.
Uniqueness
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is unique due to its specific epoxy and ethanonaphtho functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
24930-70-9 |
|---|---|
Molekularformel |
C23H13NO |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
25-oxa-14-azaheptacyclo[10.10.2.13,10.02,11.04,9.013,22.015,20]pentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C23H13NO/c1-4-8-18-12(5-1)11-17-13-9-10-16(21(17)24-18)20-19(13)22-14-6-2-3-7-15(14)23(20)25-22/h1-8,11H,9-10H2 |
InChI-Schlüssel |
YTRDWBFQYCJONC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=C1C4=CC5=CC=CC=C5N=C24)C6=C7C=CC=CC7=C3O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
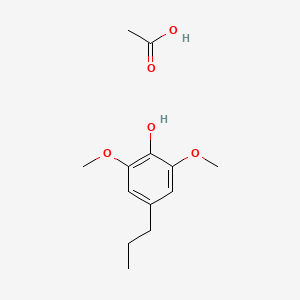

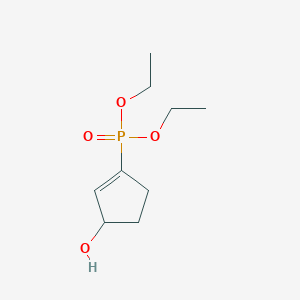

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
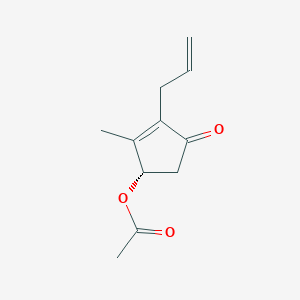
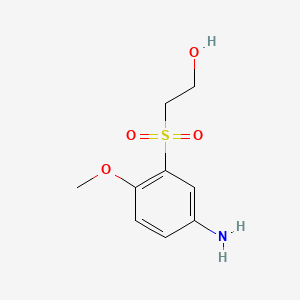
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
